

Application of MOG(35-55) in Screening Potential Multiple Sclerosis Therapeutics

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Compound of Interest

Compound Name: MOG(35-55)

Cat. No.: B612354

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory autoimmune disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and progressive neurological disability.[1][2] The development of effective therapeutics for MS relies on preclinical animal models that can accurately recapitulate key aspects of the disease's pathophysiology. The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS research, providing a valuable platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic agents.[1][2][3][4]

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathogenesis of MS. The peptide fragment **MOG(35-55)** is a highly immunogenic epitope capable of inducing EAE in susceptible rodent strains, particularly C57BL/6 mice.[4][5][6] The **MOG(35-55)**-induced EAE model is predominantly a T-cell-mediated disease, driven by CD4+ T helper (Th) cells, making it an ideal tool for screening and evaluating therapeutics that target T-cell function.[3][5] This application note provides detailed protocols for utilizing the **MOG(35-55)** EAE model in the screening of potential MS therapeutics, along with data presentation and visualization of key pathways and workflows.

MOG(35-55) Induced EAE: A Model for T-Cell Mediated Autoimmunity

The pathogenic mechanism of **MOG(35-55)**-induced EAE is primarily driven by the activation of **MOG(35-55)**-specific CD4+ T cells.[3] This model is particularly well-suited for assessing the efficacy of T-cell modulating drugs.[3] In contrast, models using the full-length MOG protein (MOG(1-128)) involve both T-cell and B-cell responses and are more appropriate for evaluating agents that target B-cells.[3]

Key features of the **MOG(35-55)** induced EAE model include:

- **Reliability and Reproducibility:** It is a well-established and widely used model with consistent disease induction.[5]
- **T-Cell Dominance:** The inflammatory infiltrates are mainly composed of macrophages and CD4+ T cells.[5]
- **Pathology:** The model exhibits characteristic meningitis and perivascular inflammatory cuffing in the white matter of the cerebellum and hindbrain.[5]

Screening Therapeutic Candidates using MOG(35-55) EAE

The **MOG(35-55)** EAE model can be employed in two main therapeutic paradigms:

- **Prophylactic Treatment:** The test compound is administered from the time of immunization to assess its ability to prevent or delay the onset of EAE.[7]
- **Therapeutic Treatment:** The compound is administered after the onset of clinical signs of EAE to evaluate its potential to reverse disease progression and promote recovery.[7]

A variety of readouts are used to assess therapeutic efficacy, including daily clinical scoring, body weight measurements, histological analysis of the CNS for inflammation and demyelination, and cytokine profiling.[1][5]

Data Presentation

The following tables summarize representative quantitative data from studies utilizing the **MOG(35-55)** EAE model to evaluate potential therapeutics.

Table 1: Effect of T-Cell and B-Cell Modulating Agents on **MOG(35-55)** EAE Clinical Scores

Therapeutic Agent	Target/Mechanism of Action	Effect on MOG(35-55) EAE Clinical Score	Reference
Fingolimod (FTY720)	S1P1 receptor modulator, sequesters T-cells in lymph nodes	Significantly reduced clinical severity	[3][8]
Secukinumab	Anti-IL-17 antibody	Significantly alleviated clinical symptoms	[3]
Anti-CD40L Antibody	Blocks CD40-CD40L interaction, crucial for T-cell activation	Alleviated EAE symptoms	[1]
BTK inhibitors (PRN2246)	Target B-cells and myeloid cells	Minimal therapeutic effect	[3]
Telitacicept	B-cell depleting agent	Aggravated disease progression	[3]
2G10 TCRL Ab	Targets HLA-DR2/mMOG(35-55) complex	Ameliorated EAE severity	[9]
DRhQ	Partial MHC class II construct	Decreased severity of acute EAE	[10]

Table 2: Cytokine Profile in **MOG(35-55)** EAE and Response to Treatment

Cytokine	Role in EAE Pathogenesis	Effect of Anti-CD40L Treatment	Reference
IL-6	Pro-inflammatory	Significantly reduced	[1]
IL-10	Anti-inflammatory	No significant change	[1]
IL-17	Pro-inflammatory, key cytokine from Th17 cells	Significantly reduced	[1][3]
IFN- γ	Pro-inflammatory, key cytokine from Th1 cells	Significantly reduced	[1]
TNF- α	Pro-inflammatory	Significantly reduced	[1]
TGF- β 1	Regulatory cytokine	Increased in some tolerogenic protocols	[11]

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice with MOG(35-55)

This protocol describes the active immunization of C57BL/6 mice to induce a chronic EAE.

Materials:

- **MOG(35-55)** peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- Phosphate Buffered Saline (PBS) or Saline
- Isoflurane for anesthesia (optional)
- 8-12 week old female C57BL/6 mice

Procedure:

- Preparation of **MOG(35-55)**/CFA Emulsion:
 - Dissolve **MOG(35-55)** peptide in sterile PBS or saline to a final concentration of 1-2 mg/mL.[\[12\]](#)
 - Prepare CFA containing 2.5-4 mg/mL of Mycobacterium tuberculosis H37RA.[\[3\]](#)[\[10\]](#)
 - Create a 1:1 emulsion of the **MOG(35-55)** solution and CFA. This can be achieved by drawing the two solutions into a glass syringe and forcefully expelling them against the side of a beaker, or by using two syringes connected by a luer lock.[\[4\]](#)[\[13\]](#) Emulsify until a drop of the emulsion does not disperse when placed in water.[\[13\]](#)
- Immunization:
 - Anesthetize mice with isoflurane for easier handling (optional).[\[7\]](#)
 - Inject a total of 0.2 mL of the **MOG(35-55)**/CFA emulsion subcutaneously, distributed over two to four sites on the flanks and/or the base of the tail.[\[7\]](#)[\[10\]](#)[\[13\]](#) Each mouse should receive 100-200 µg of **MOG(35-55)** peptide.[\[3\]](#)[\[10\]](#)
- Pertussis Toxin Administration:
 - Reconstitute PTX in sterile PBS.
 - On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 100-200 ng of PTX intraperitoneally (i.p.).[\[1\]](#)[\[3\]](#)[\[7\]](#)
- Monitoring:
 - Monitor the mice daily for clinical signs of EAE and record their body weight.[\[1\]](#)[\[5\]](#)
 - Clinical scoring is typically performed on a 0-5 scale:[\[13\]](#)
 - 0: No clinical signs
 - 1: Limp tail

- 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund or dead
- The first signs of EAE typically appear between 9 and 14 days post-immunization.^[4]^[7]

Protocol 2: T-Cell Proliferation Assay

This assay is used to measure the antigen-specific T-cell response from immunized mice.

Materials:

- Spleens or lymph nodes from **MOG(35-55)** immunized mice
- **MOG(35-55)** peptide
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- CFSE (Carboxyfluorescein succinimidyl ester) or ³H-thymidine
- 96-well cell culture plates

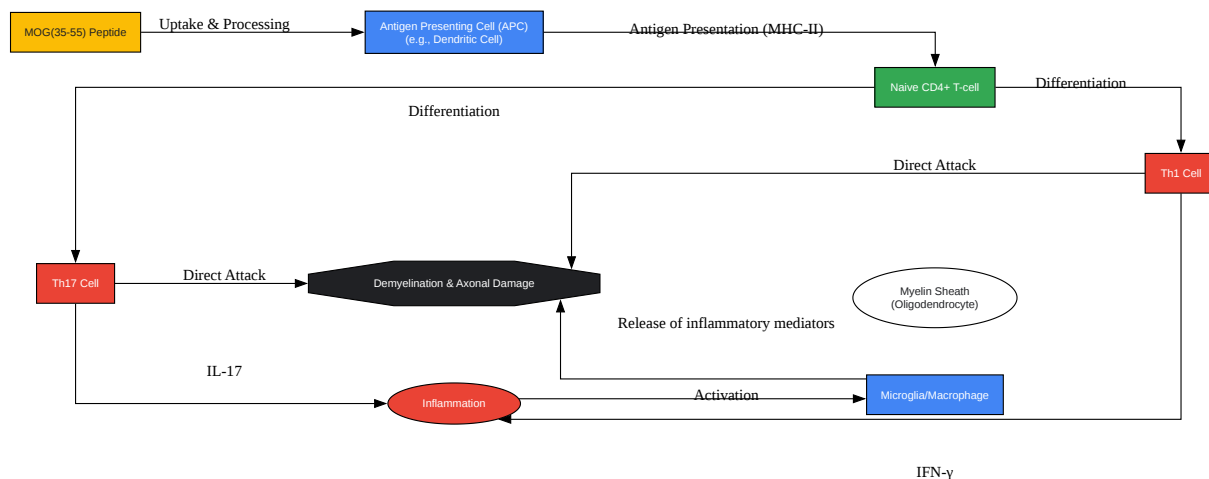
Procedure:

- Cell Isolation:
 - At a desired time point post-immunization (e.g., day 11 or at the peak of disease), euthanize the mice and aseptically remove the spleens and/or draining lymph nodes.^[8]
 - Prepare a single-cell suspension by mechanically dissociating the tissues.
 - Lyse red blood cells from the spleen using an ACK lysis buffer.
 - Wash the cells and resuspend in complete RPMI-1640 medium.

- Cell Staining and Plating (CFSE Method):
 - Label the splenocytes with CFSE according to the manufacturer's protocol.
 - Plate the CFSE-labeled cells in a 96-well plate at a density of 2×10^5 cells/well.
- Antigen Restimulation:
 - Add **MOG(35-55)** peptide to the wells at various concentrations (e.g., 0, 5, 10, 20 $\mu\text{g/mL}$).
[\[8\]](#)
 - Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO_2 incubator.
- Analysis:
 - CFSE Method: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a dilution of the CFSE signal.
 - ^3H -thymidine Incorporation Method: 18 hours before the end of the incubation, add 1 μCi of ^3H -thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

Visualizations

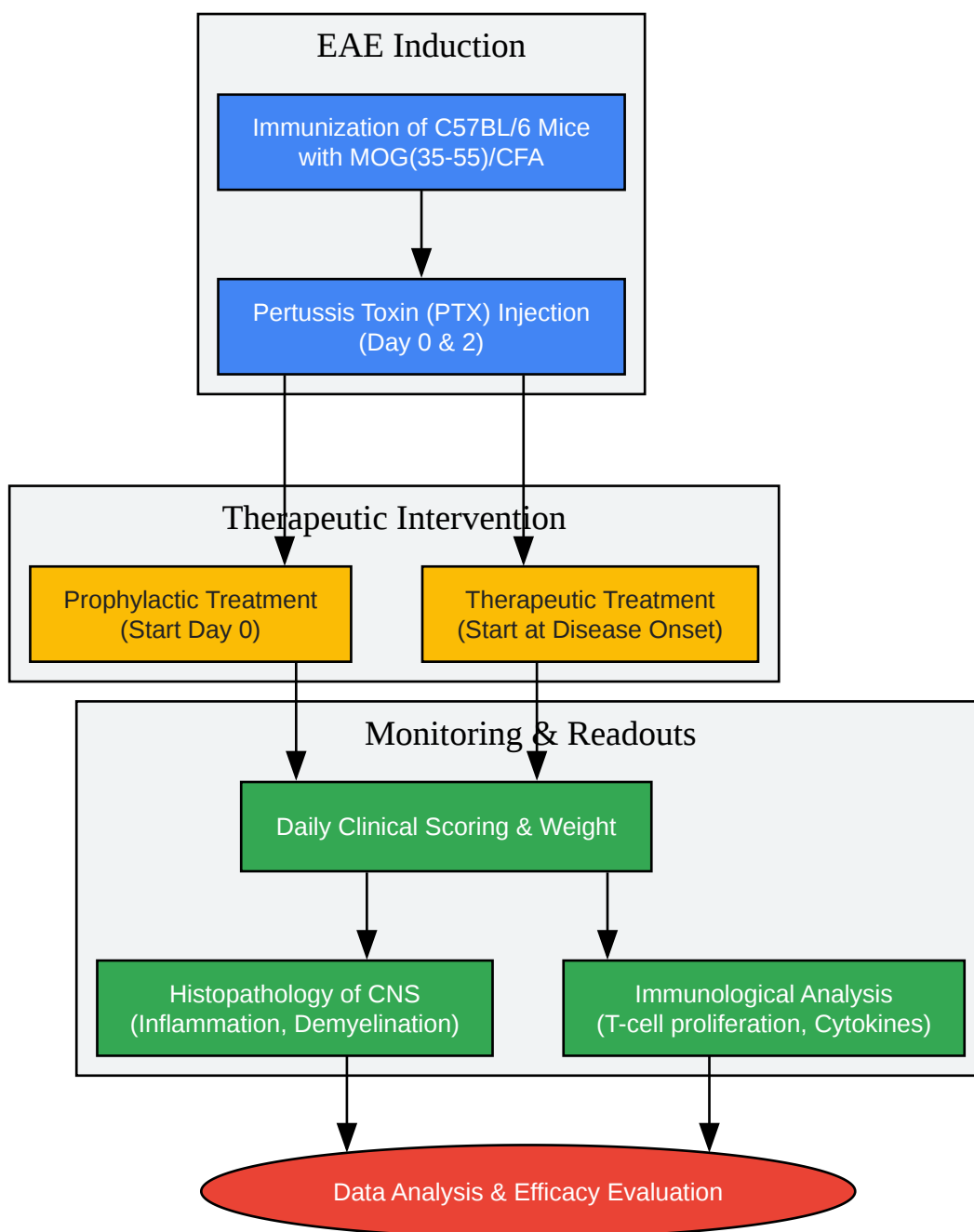
Signaling Pathway of MOG(35-55) Induced EAE



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Caption: **MOG(35-55)** EAE Pathogenesis Pathway.

Experimental Workflow for Screening MS Therapeutics



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Caption: Workflow for Screening MS Therapeutics.

Conclusion

The **MOG(35-55)**-induced EAE model in C57BL/6 mice is a robust and highly relevant system for the preclinical screening and evaluation of potential therapeutics for multiple sclerosis,

particularly those targeting T-cell mediated autoimmune responses. The detailed protocols and structured data presentation provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this model in their therapeutic discovery programs. The visualization of the underlying pathological pathway and the experimental workflow further aids in the conceptual understanding and practical implementation of these studies. The appropriate use of this model will continue to be instrumental in advancing novel treatments for MS.

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